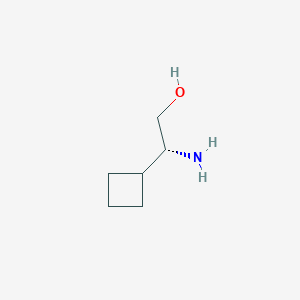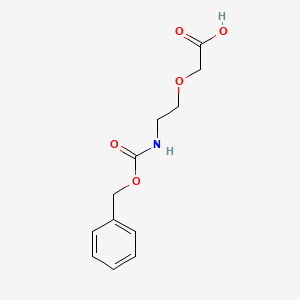
3,6-bis(5-broMo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine
Overview
Description
3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine is a complex organic compound that belongs to the class of tetrazines. Tetrazines are known for their unique electronic properties and have been extensively studied for their applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromo-2-thiophenecarboxaldehyde.
Formation of 2-Ethylhexyl Derivative: The brominated thiophene is then reacted with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate to form 4-(2-ethylhexyl)-5-bromothiophene.
Tetrazine Formation: The final step involves the reaction of the 4-(2-ethylhexyl)-5-bromothiophene with hydrazine hydrate and a suitable oxidizing agent to form the tetrazine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine has several scientific research applications:
Organic Semiconductors: Used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Photocatalysis: Employed in photocatalytic hydrogen evolution reactions due to its unique electronic properties.
Material Science: Studied for its potential in creating new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine involves its ability to participate in electron transfer processes. The compound’s electronic structure allows it to act as an electron donor or acceptor, making it useful in various electronic applications. The molecular targets and pathways involved include interactions with other organic molecules and the formation of charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
- 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene .
- 3,6-bis(2-bromothieno[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-(2H,5H)-dione .
Uniqueness
3,6-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-1,2,4,5-tetrazine is unique due to its combination of a tetrazine core with brominated thiophene rings, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and photocatalysis .
Properties
IUPAC Name |
3,6-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-1,2,4,5-tetrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36Br2N4S2/c1-5-9-11-17(7-3)13-19-15-21(33-23(19)27)25-29-31-26(32-30-25)22-16-20(24(28)34-22)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZMRKMPTNFFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)C2=NN=C(N=N2)C3=CC(=C(S3)Br)CC(CC)CCCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Br2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B3094632.png)
![Methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B3094638.png)
![2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid](/img/structure/B3094645.png)
![4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-4-acetamide, 6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl-](/img/structure/B3094650.png)

